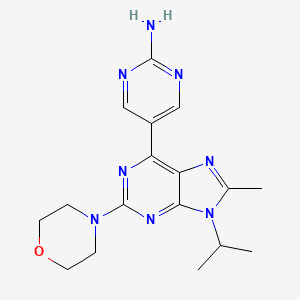

VS-5584

Vue d'ensemble

Description

VS-5584 est un composé novateur de faible poids moléculaire qui agit comme un inhibiteur hautement sélectif des voies de la phosphoinositide 3-kinase (PI3K) et de la cible mammalienne de la rapamycine (mTOR). Il a montré un potentiel significatif dans le traitement de divers cancers en raison de sa capacité à inhiber à la fois la mTOR et toutes les isoformes de la PI3K de classe I avec une grande puissance .

Applications De Recherche Scientifique

VS-5584 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the PI3K/mTOR signaling pathway and its role in various cellular processes.

Biology: It is used to investigate the role of PI3K/mTOR signaling in cell growth, differentiation, and survival.

Medicine: this compound has shown promise in the treatment of various cancers, including those resistant to other therapies.

Mécanisme D'action

Mode of Action

VS-5584 exhibits robust modulation of cellular PI3K/mTOR pathways, inhibiting phosphorylation of substrates downstream of PI3K and mTORC1/2 . It competes with ATP to inhibit mTOR and PI3K isoforms, with IC50 values of 37 nmol/L for mTOR, and 16 nmol/L, 68 nmol/L, 25 nmol/L, and 42 nmol/L for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/mTOR signaling pathway . Dysregulation of this pathway, either through amplifications, deletions, or mutations, has been closely linked to the development and progression of a wide range of cancers . By inhibiting this pathway, this compound can potentially halt the progression of these cancers.

Pharmacokinetics

Result of Action

This compound has been shown to be highly efficacious against cancer cell lines, even in the presence of IL-6 and IGF-1 . It triggers apoptosis in patient cells with a favorable therapeutic index . In vivo, this compound induces long-lasting and dose-dependent inhibition of PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in various rapalog-sensitive and -resistant human xenograft models .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. Moreover, this compound has been shown to be synergistic with an EGF receptor inhibitor in a gastric tumor model , suggesting that the presence of other drugs can enhance its efficacy.

Analyse Biochimique

Biochemical Properties

VS-5584 shows robust modulation of cellular PI3K/mTOR pathways, inhibiting phosphorylation of substrates downstream of PI3K and mTORC1/2 . It has equivalent potent activity against mTOR and all class I PI3K isoforms . This compound interacts with these enzymes, inhibiting their activity and thus modulating the biochemical reactions they are involved in .

Cellular Effects

This compound has broad antiproliferative sensitivity and has been shown to inhibit the survival and proliferation of various types of cells . It influences cell function by blocking AKT-mTOR activation and downregulating cyclin D1 expression . Furthermore, this compound has been found to be up to 30-fold more potent in inhibiting the proliferation and survival of cancer stem cells compared with non-cancer stem cells in solid tumor cell populations .

Molecular Mechanism

At the molecular level, this compound exerts its effects by blocking the PI3K/mTOR signaling pathway . This results in the inhibition of phosphorylation of substrates downstream of PI3K and mTORC1/2 . It has been found that cells harboring mutations in PI3KCA are generally more sensitive toward this compound treatment .

Temporal Effects in Laboratory Settings

This compound exhibits favorable pharmacokinetic properties after oral dosing in mice and is well tolerated . It induces long-lasting and dose-dependent inhibition of PI3K/mTOR signaling in tumor tissue, leading to tumor growth inhibition in various human xenograft models .

Dosage Effects in Animal Models

In animal models, this compound has shown to suppress tumor growth in a dose-dependent manner . It has been found to be efficacious against a broad spectrum of cell lines independently of rapalog-sensitivity .

Metabolic Pathways

This compound is involved in the PI3K/mTOR signaling pathway . This pathway is crucial to many aspects of cell growth and survival via its regulation of diverse physiologic processes that include cell-cycle progression, differentiation, transcription, translation, and apoptosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its inhibition of the PI3K/mTOR pathway . Specific transporters or binding proteins that it interacts with are not mentioned in the available literature.

Subcellular Localization

Given its role as a PI3K/mTOR inhibitor, it can be inferred that it likely localizes to the regions of the cell where these enzymes are found, such as the cytoplasm and possibly the cell membrane .

Méthodes De Préparation

Analyse Des Réactions Chimiques

VS-5584 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles tels que les amines ou les alcools.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme composé outil pour étudier la voie de signalisation PI3K/mTOR et son rôle dans divers processus cellulaires.

Biologie : Il est utilisé pour étudier le rôle de la signalisation PI3K/mTOR dans la croissance, la différenciation et la survie cellulaires.

Médecine : this compound s'est avéré prometteur dans le traitement de divers cancers, y compris ceux résistants à d'autres thérapies.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la mTOR et de toutes les isoformes de la PI3K de classe I. Cette inhibition conduit à la suppression des voies de signalisation en aval qui sont cruciales pour la croissance, la survie et la prolifération cellulaires. Le profil de sélectivité unique du composé lui permet de cibler efficacement les cellules cancéreuses tout en minimisant les effets hors cible .

Comparaison Avec Des Composés Similaires

VS-5584 est unique en sa capacité à inhiber à la fois la mTOR et toutes les isoformes de la PI3K de classe I avec une grande puissance et une grande sélectivité. Les composés similaires comprennent :

BEZ235 : Un autre inhibiteur dual PI3K/mTOR, mais avec un profil de sélectivité différent.

GDC-0980 : Un inhibiteur dual PI3K/mTOR avec un spectre d'activité plus large.

BKM120 : Un inhibiteur sélectif de la PI3K avec une activité limitée contre la mTOR.

Comparé à ces composés, this compound a montré une efficacité supérieure dans le ciblage des cellules souches cancéreuses et dans la survenue de résistance à d'autres thérapies .

Propriétés

IUPAC Name |

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBGBLQCOOISAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677328 | |

| Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246560-33-7 | |

| Record name | VS-5584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246560337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VS-5584 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[8-Methyl-2-(morpholin-4-yl)-9-(propan-2-yl)-9H-purin-6-yl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VS-5584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W71J4X250V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

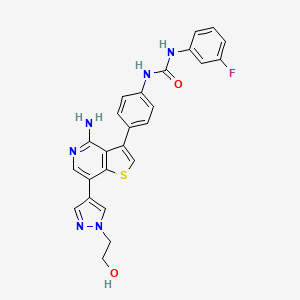

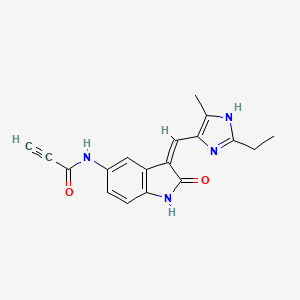

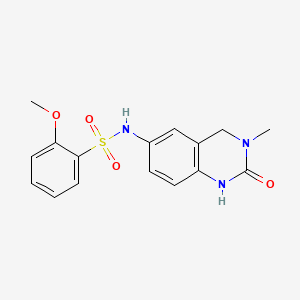

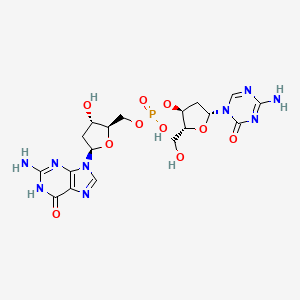

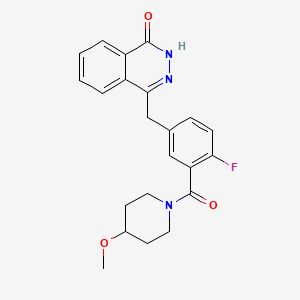

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)